Drosophila big brain protein
Description
Significance in Drosophila Neurodevelopmental Research
Drosophila big brain (bib) is recognized as one of the six classical zygotic neurogenic genes. nih.gov These genes are essential for the proper segregation of neural and epidermal cell lineages from the embryonic ectoderm. uniprot.org Mutations in any of these genes, including bib, lead to a characteristic "neurogenic phenotype," where cells that would normally adopt an epidermal fate instead become neural precursors. nih.govnih.gov This results in a lethal hypertrophy of the embryonic nervous system. sdbonline.org
The study of bib mutants has been instrumental in understanding the process of lateral inhibition, a form of cell-cell communication where a cell that adopts a neural fate inhibits its neighbors from doing the same. biologists.com Loss of bib function results in an approximate doubling of neuronal precursors in the embryonic peripheral nervous system. nih.govbiologists.com This underscores Bib's role in controlling the number of cells that commit to a neural developmental pathway. nih.gov While other neurogenic genes like Notch and Delta are core components of the primary lateral inhibition pathway, Bib appears to function in a distinct or augmenting manner. nih.govnih.gov This has made Bib a subject of intense research to elucidate alternative or parallel mechanisms regulating neurogenesis.
Overview of Bib as a Member of the Major Intrinsic Protein (MIP) Family
The Bib protein is a member of the Major Intrinsic Protein (MIP) family, a large and diverse group of transmembrane channel proteins found across all kingdoms of life. sdbonline.orgwikipedia.orgebi.ac.uk This family is broadly categorized into aquaporins, which are selective for water, and aquaglyceroporins, which transport water and other small uncharged molecules like glycerol. wikipedia.org
Bib shares significant sequence homology with other MIP family members, particularly in its channel-forming domain. sdbonline.orgnih.gov For instance, the N-terminal half of the Bib protein shows considerable identity to the major intrinsic protein of bovine lens fiber cells and to other proteins like soybean nodulin-26 and E. coli's GlpF. sdbonline.org Despite this structural similarity to aquaporins, functional studies have revealed that Drosophila Bib does not primarily function as a water channel. sdbonline.orgresearchgate.net Instead, it has been shown to act as a voltage-insensitive, non-selective monovalent cation channel. uniprot.orgdissertation.comnih.gov This unique functional characteristic within the MIP family highlights a specialized role for Bib in Drosophila development.
| Property | Description |
| Gene Name | big brain (bib) |
| Organism | Drosophila melanogaster (Fruit fly) uniprot.org |
| Protein Family | Major Intrinsic Protein (MIP) sdbonline.orgnih.gov |
| Primary Function | Regulation of neurogenesis, cell fate determination nih.govdissertation.com |
| Phenotype of Loss-of-Function Mutant | Neural hypertrophy, increase in neuronal precursors nih.govsdbonline.org |
| Channel Activity | Voltage-insensitive monovalent cation channel uniprot.orgdissertation.com |
Properties
CAS No. |
128908-54-3 |
|---|---|
Molecular Formula |
C8H9ClO |
Synonyms |
Drosophila big brain protein |
Origin of Product |
United States |
Genetic Analysis of the Bib Locus in Drosophila
Gene Identification and Molecular Cloning
The molecular journey into understanding bib's function began with the successful cloning of its genomic and complementary DNAs (cDNAs). nih.gov This foundational work revealed that the bib locus encodes a protein with significant sequence similarity to the major intrinsic protein (MIP) family of transmembrane channel proteins, which includes aquaporins. nih.govnih.gov This discovery provided the first clue that bib might be involved in intercellular communication through the transport of small molecules or ions. nih.gov
Further analysis of the predicted BIB protein structure identified a putative transmembrane protein of 700 amino acids. annualreviews.org This protein contains six hydrophobic stretches that are thought to span the cell membrane, a characteristic feature of channel proteins. annualreviews.org The gene was found to produce two primary transcripts of approximately 3.4 and 3.1 kilobases. annualreviews.org Comparative studies with Drosophila virilis have shown that the channel domain, as well as the unique amino- and carboxy-terminal cytoplasmic domains, are highly conserved, underscoring their critical role in BIB's function. nih.gov
Transcriptional Regulation of bib Expression
The expression of the bib gene is a tightly controlled process, essential for its role in development. This regulation occurs at the transcriptional level, governed by specific promoter elements and exhibiting distinct patterns throughout embryonic development.
Role of the DRE/DREF System in bib Promoter Activity
A key regulatory mechanism for bib expression involves the DNA replication-related element (DRE) and its binding factor (DREF). The DRE/DREF system is a known transcriptional activator for genes involved in cell proliferation. nih.gov Researchers identified a DRE binding site in the 5'-flanking region of the Drosophila bib gene. nih.gov
Subsequent experiments demonstrated that this DRE sequence is necessary for the optimal activity of the bib promoter. nih.gov This regulatory control is particularly prominent in tissues undergoing active proliferation, such as the larval imaginal discs. nih.gov The involvement of the DRE/DREF system suggests a link between the regulation of cell cycle progression and the cell fate decisions governed by bib. nih.govnih.govuoguelph.ca
Developmental Expression Patterns of bib Transcripts
The expression of bib transcripts is spatially and temporally regulated during embryonic development. annualreviews.org Initially, in the blastoderm stage and during germ band elongation, bib expression is observed throughout the ectodermal layer. annualreviews.orgbiologists.com This broad expression is consistent with its proposed role in the process of lateral inhibition, where cells within a proneural cluster decide between a neural and an epidermal fate. biologists.com
As development proceeds and cell lineages are segregated, bib expression is maintained in the epidermoblasts but is turned off in the neuroblasts before they divide. annualreviews.orgbiologists.com This dynamic pattern suggests that BIB's function may be primarily required in the epidermal precursor cells to prevent them from adopting a neural fate. biologists.com Besides the neuroectoderm, bib transcripts are also found in other tissues, including mesodermal derivatives, indicating its involvement in various developmental processes. annualreviews.orgbiologists.com
| Developmental Stage | Location of bib Transcript Expression |
| Blastoderm & Germ Band Elongation | Ectodermal layer |
| Post-lineage Segregation | Epidermoblasts, Mesodermal derivatives |
| Neuroblast Segregation | Expressed in all cells of the neurogenic ectoderm initially, then turns off in neuroblasts |
Mutational Analysis and Phenotypic Characterization
The study of bib mutants has been instrumental in elucidating its function. Mutations in the bib gene lead to a distinct set of developmental defects, primarily affecting the nervous system.
Characterization of Loss-of-Function Phenotypes in Embryonic Neurogenesis
Loss-of-function mutations in the bib gene result in a classic neurogenic phenotype, characterized by neural hyperplasia (an overgrowth of neural tissue) and a corresponding hypoplasia (underdevelopment) of the epidermis. nih.govbiologists.com This phenotype is a direct consequence of an increased number of ectodermal cells adopting a neural fate. nih.gov However, the severity of the bib mutant phenotype is generally less pronounced than that observed in mutants of other neurogenic genes like Notch or Delta. sdbonline.orgbiologists.com While mutations in Notch or Delta can lead to an 8- to 12-fold increase in sensory organ precursors, bib mutations result in a more modest, approximately two-fold increase. sdbonline.org This suggests that bib may be required for the refinement of only a subset of proneural cells. sdbonline.org
A hallmark of the bib loss-of-function phenotype is a significant increase in the number of neuronal precursors. nih.gov Detailed analyses of the embryonic peripheral nervous system (PNS) in bib null mutants have shown that the number of neuronal precursors and their subsequent progeny is approximately doubled. nih.govbiologists.com This increase affects all three types of embryonic sensory neurons: external sensory neurons, chordotonal neurons, and multiple dendritic neurons. sdbonline.org The support cells associated with these sensory organs are also increased to a similar extent. biologists.com This duplication of both neurons and support cells strongly indicates that the primary effect of bib mutations is an increase in the number of sensory organ precursor cells, which give rise to both cell types. sdbonline.orgbiologists.com
| Phenotype | Wild-Type Embryo | bib Mutant Embryo |
| Neuronal Precursor Number | Normal | Approximately Doubled nih.govbiologists.com |
| Sensory Neuron Number | Normal | Up to a Two-fold Increase sdbonline.org |
| Sensory Organ Support Cell Number | Normal | Increased to a similar extent as neurons biologists.com |
Analysis of Adult Mutant Phenotypes
The requirement for bib function extends beyond embryonic development into the formation of the adult nervous system. Analysis of adult flies containing clones of bib mutant cells, generated through mosaic studies, reveals distinct neurogenic phenotypes. nih.gov
The most prominent adult phenotype is a hypertrophy of sensory bristles, or macrochaetae. biologists.comnih.gov These supernumerary bristles are observed in various parts of the adult body where they normally form, including the notum, scutellum, head, and wings. sdbonline.org This finding indicates that bib plays a crucial role in specifying the neuronal precursors of the adult sensory nervous system. biologists.comnih.gov Further studies using mosaic analysis have demonstrated that bib function is required cell-autonomously within epidermal precursor cells to suppress their development into neural cells. sdbonline.orgbiologists.comnih.gov
Comparative Analysis with Other Neurogenic Gene Mutants
The bib gene is classified as one of the six classical zygotic neurogenic genes, a group that also includes Notch, Delta, mastermind, Enhancer of split, and neuralized. sdbonline.orgnih.gov However, bib exhibits several unique characteristics that distinguish it from the other members of this group.
A primary difference lies in the severity of the mutant phenotype. Loss-of-function mutations in genes like Notch or Delta result in a severe neural hyperplasia, where most or all cells within a proneural cluster adopt a neural fate, leading to an 8- to 12-fold increase in sensory organ precursors. biologists.comsdbonline.org In contrast, bib null mutations cause a much milder, intermediate neurogenic phenotype, characterized by only a twofold increase in these precursors. biologists.comsdbonline.orgbiologists.com This suggests that bib is not essential for refining the entire proneural cluster in the same way that the core components of the Notch pathway are. sdbonline.org
Historically, bib was considered to function in a separate pathway because, unlike the other neurogenic genes which show clear genetic interactions, bib did not appear to interact with them. biologists.combiologists.comnih.gov Furthermore, Notch is known to be required at multiple, successive stages of neural development, whereas bib's function appears more restricted to the initial determination of neuronal precursor numbers. biologists.comnih.gov
| Feature | big brain (bib) Mutant | Notch (N) / Delta (Dl) Mutants | Reference |
|---|---|---|---|
| Severity of Neural Hyperplasia | Less severe / Intermediate | Severe | biologists.comnih.gov |
| Increase in Sensory Organ Precursors | ~2-fold | 8- to 12-fold | biologists.comsdbonline.org |
| Role in Developmental Stages | Primarily initial precursor specification | Required at multiple stages | biologists.comnih.gov |
| Classical Genetic Interactions | Initially not detected | Well-established among the group | biologists.comnih.gov |
Genetic Interaction Studies of bib
While early genetic studies suggested bib acted independently, subsequent and more detailed analyses have revealed a complex functional relationship with the canonical Notch signaling pathway.
Interactions with Notch and Delta Pathways
Later research provided the first evidence that bib may function by augmenting the activity of the Delta-Notch pathway. biologists.comnih.gov Studies involving the ectopic expression of these genes found that big brain acts synergistically with both Notch and Delta. sdbonline.orgbiologists.comsdbonline.org This synergy suggests a cooperative function in the process of lateral inhibition, where a cell adopting a neural fate prevents its neighbors from doing the same.
The bib gene product is believed to be essential for a cell's ability to properly respond to the lateral inhibition signal mediated by Notch and Delta. biologists.com Mechanistically, this interaction is linked to intracellular trafficking. The Bib protein, which is part of the aquaporin family, is required for the maturation of endosomes. sdbonline.orgnih.gov In the absence of Bib, the trafficking of the Notch receptor is impaired, which interferes with the proper execution of Notch signaling. sdbonline.orgnih.gov Further genetic evidence indicates that bib functions either upstream of or in parallel to an activated Notch receptor, as the antineurogenic effect of an activated Notch protein is not blocked in a bib mutant embryo. sdbonline.org
Synergistic Effects and Independent Functional Pathways
The relationship between bib and the Notch pathway is multifaceted. The synergistic effects observed with Notch and Delta point to a cooperative role. biologists.comsdbonline.org However, the significant differences in mutant phenotypes and the unique molecular nature of the Bib protein suggest that it also functions through pathways that are, to some extent, independent of the core Notch signaling cascade. biologists.comnih.gov
The prevailing model is that bib does not function as a core component of the Notch signal transduction pathway itself, but rather plays a crucial supporting role. By facilitating proper endosomal trafficking and potentially other forms of intercellular communication via its channel-like structure, Bib ensures the cellular machinery required for Notch signaling is functioning optimally. nih.govnih.gov The fact that bib, Delta, and neuralized cannot functionally replace one another underscores that they have distinct roles. sdbonline.org Therefore, bib appears to operate in a manner that is both supportive of and parallel to the main lateral inhibition pathway defined by Notch and Delta.
Compound and Gene Name Reference Table
| Name | Type |
| Drosophila big brain protein (Bib) | Protein |
| Notch (N) | Gene/Protein |
| Delta (Dl) | Gene/Protein |
| mastermind (mam) | Gene/Protein |
| Enhancer of split (E(spl)) | Gene/Protein |
| neuralized (neu) | Gene/Protein |
Molecular Architecture and Functional Properties of Drosophila Bib Protein
Primary Sequence and Domain Organization
The Bib protein is a large transmembrane protein, with a reported length of approximately 696 to 700 amino acids. sdbonline.orguniprot.org Its structure is characterized by a distinct organization, comprising a conserved channel domain flanked by extensive and unique cytoplasmic domains at the amino- and carboxy-termini. nih.govsdbonline.org These cytoplasmic portions constitute more than two-thirds of the entire protein, highlighting their functional importance. nih.govsdbonline.org The proposed membrane topology predicts six hydrophobic transmembrane-spanning domains with both the N- and C-termini located intracellularly. jneurosci.org The N-terminal half of the protein is predominantly hydrophobic, containing these transmembrane segments, while the C-terminal half is largely hydrophilic and rich in glutamine residues. sdbonline.org
The core of the Bib protein is its channel domain, which shows strong sequence conservation and structural similarity to other members of the MIP family. nih.govuniprot.org This domain is predicted to have six transmembrane helices, a structure typical for this protein superfamily. jneurosci.org A key feature of MIP family channels, including Bib, is the presence of two highly conserved Asn-Pro-Ala (NPA) motifs that form a pore-forming loop, which is central to the channel's function. uniprot.org This channel-forming region is highly conserved between different Drosophila species, such as D. melanogaster and D. virilis, indicating a conserved and critical function. nih.govsdbonline.org
A defining feature of the Bib protein is its exceptionally large and sequence-unique cytoplasmic domains, which distinguish it from other MIP family members. nih.govsdbonline.org The C-terminal domain is particularly extensive, comprising 427 amino acids, and shows no significant sequence homology to other known proteins. jneurosci.orgsdbonline.org This domain is critical for the regulation of Bib's channel activity. jneurosci.org It contains numerous consensus sites for phosphorylation, and studies have confirmed that the Bib protein is a target for tyrosine phosphorylation. jneurosci.orgjneurosci.org The functional significance of this is demonstrated by experiments where partial deletion of the C-terminus (amino acids 317-700) eliminates both tyrosine phosphorylation and the regulatory response of the channel to tyrosine kinase inhibitors. jneurosci.orgjneurosci.org The high degree of conservation of these unique cytoplasmic domains between Drosophila species underscores their essential role in Bib's specific biological functions. nih.govsdbonline.org
MIP Family Homology and Functional Divergence
Bib is a member of the Major Intrinsic Protein (MIP) superfamily, a diverse group of membrane channel proteins found across all kingdoms of life. sdbonline.orguniprot.org The first member identified was the major intrinsic protein of bovine lens fiber, from which the family derives its name. sdbonline.org This family is broadly divided into subgroups, including aquaporins (water channels) and aquaglyceroporins. Bib shows significant sequence identity to several MIP family members, including 40% identity in its N-terminal half with bovine MIP (also known as AQP0), 38% with AQP4, and lower identity with soybean nodulin-26 (27%) and E. coli GlpF (23%). jneurosci.orgsdbonline.org
The structural architecture of Bib's channel domain is highly reminiscent of aquaporins (AQPs). jneurosci.org This includes the canonical six-transmembrane helix topology and the two signature NPA (Asn-Pro-Ala) motifs. jneurosci.orguniprot.org These NPA boxes are located on pore-forming loops that dip into the membrane from opposite sides and meet in the middle, forming a narrow aqueous pathway characteristic of the AQP family. uniprot.org Based on sequence analysis, Bib is classified within the same subgroup as mammalian AQP4. physiology.org This shared structural framework initially suggested that Bib might also function as a water channel. nih.gov
Despite its structural homology to aquaporins, extensive functional studies have demonstrated that Bib is not an efficient water channel. jneurosci.orgresearchgate.net When expressed in Xenopus oocytes, Bib does not induce the osmotic swelling characteristic of functional water channels. jneurosci.org This functional divergence is rooted in key sequence differences. Bib lacks a conserved histidine residue that is present in all known water-transporting aquaporins. sdbonline.org Furthermore, it is missing several amino acids just upstream of the second NPA box, a region that is structurally important for water permeation in other aquaporins. researchgate.net While one study noted limited water permeability when Bib was expressed in COS7 cells, the consensus from multiple studies is that Bib's primary function is not water transport but ion conduction. jneurosci.orgresearchgate.net
Ion Channel Activity of Bib
The primary physiological function of the Bib protein is as an ion channel. jneurosci.org When expressed heterologously in Xenopus oocytes, Bib forms a voltage-insensitive, non-selective monovalent cation channel. jneurosci.orguniprot.orgjneurosci.org This channel activity is considered essential for its role in neurogenesis. nih.gov The conductance is regulated by intracellular signaling pathways involving tyrosine kinases. jneurosci.org Treatment with insulin (B600854), which stimulates tyrosine kinase activity, reduces the channel's conductance, whereas treatment with the tyrosine kinase inhibitor lavendustin A enhances it. jneurosci.orgjneurosci.org This regulation is mediated by the large C-terminal cytoplasmic domain, which is a target of tyrosine phosphorylation. jneurosci.orgjneurosci.org
The channel shows a clear preference for certain cations and can be blocked by divalent cations. jneurosci.orguniprot.org Mutation of a conserved glutamate (B1630785) residue in the first transmembrane domain (E71N) completely abolishes the ion channel function, providing strong evidence that the channel is formed directly by the Bib protein itself. jneurosci.orgnih.gov
Table 1: Ion Permeability of the Drosophila Bib Protein Channel This table summarizes the relative permeability of the Bib channel to different monovalent cations as determined by expression in Xenopus oocytes.
| Ion | Relative Permeability | Finding | Citation |
|---|---|---|---|
| Potassium (K⁺) | Higher | The channel is most permeable to potassium ions. | jneurosci.org, jneurosci.org |
| Sodium (Na⁺) | Lower | Permeability to sodium is less than that of potassium. | jneurosci.org, jneurosci.org |
| Tetraethylammonium (TEA⁺) | Much Lower | The channel has very low permeability to this larger cation. | jneurosci.org, jneurosci.org |
The permeability sequence is K⁺ > Na⁺ >> TEA⁺. jneurosci.orgjneurosci.org
Table 2: Compounds Mentioned
| Compound Name |
|---|
| Drosophila big brain protein |
| Delta |
| Enhancer of split |
| GlpF |
| Insulin |
| Lavendustin A |
| Mastermind |
| Nodulin |
| Notch |
| Neuralized |
| Suppressor of Hairless |
Monovalent Cation Permeability
When expressed heterologously in Xenopus oocytes, the Bib protein functions as a nonselective monovalent cation channel. uniprot.orgnih.govjneurosci.orgjneurosci.org It demonstrates permeability to several monovalent cations, with a specific permeability sequence identified as K+ > Na+ >> tetraethylammonium. nih.govjneurosci.orgjneurosci.org This indicates a preference for smaller, physiologically relevant cations like potassium and sodium over larger organic cations. Despite its homology to aquaporins, which are known water channels, Bib shows limited to no water permeability. sdbonline.orgresearchgate.netnih.gov This ion-conducting property, rather than water transport, is considered a key aspect of its channel function. researchgate.net
Voltage-Insensitivity of Channel Conductance
A defining characteristic of the Bib channel is that its conductance is voltage-insensitive. researchgate.netuniprot.orgnih.govjneurosci.orgjneurosci.org This means that the flow of ions through the channel does not significantly change with variations in the membrane potential. nih.govjneurosci.org This property distinguishes Bib from many other ion channels that are gated or modulated by voltage. The channel's activity is instead regulated by other mechanisms, such as tyrosine kinase signaling pathways. nih.govjneurosci.orgjneurosci.org For instance, the conductance of Bib-expressing oocytes is decreased by treatment with insulin and enhanced by the tyrosine kinase inhibitor lavendustin A. nih.govjneurosci.orgjneurosci.org
Modulation and Block by Extracellular Divalent Cations (Ca2+, Ba2+, Mg2+)
The ion transport function of the Bib protein is significantly modulated and, in some cases, blocked by the presence of extracellular divalent cations. uniprot.orgnih.gov Studies have shown that the conductance of wild-type Bib channels is subject to a voltage- and dose-dependent block by specific divalent cations. nih.gov Notably, extracellular calcium (Ca2+) and barium (Ba2+) effectively block the channel's conductance. nih.gov In contrast, magnesium (Mg2+) does not block the wild-type channel. nih.gov This selective inhibition suggests that the attenuation of conductance by external Ca2+ could be a physiologically relevant mechanism for regulating the signaling processes involved in neuronal cell fate determination. nih.gov
Table 1: Effect of Extracellular Divalent Cations on Wild-Type Bib Channel Conductance
| Divalent Cation | Effect on Conductance | Reference |
|---|---|---|
| Calcium (Ca2+) | Blocks conductance (voltage- and dose-dependent) | nih.gov |
| Barium (Ba2+) | Blocks conductance (voltage- and dose-dependent) | nih.gov |
Identification of Key Residues in Channel Function
Site-directed mutagenesis has been instrumental in identifying specific amino acid residues crucial for the Bib channel's function and its interaction with divalent cations. nih.gov Research has pinpointed a conserved glutamate residue at position 71 (Glu71), located in the first transmembrane domain, as a critical determinant of channel properties. nih.gov
Mutations at this position have profound effects:
E71N: A mutation from glutamate to asparagine results in a nonfunctional channel, even though the protein appears to be correctly expressed on the plasma membrane. nih.govjneurosci.orgjneurosci.org
E71D: Changing glutamate to aspartate introduces a new sensitivity, causing the channel to become susceptible to blockage by extracellular Mg2+. nih.govmdpi.com
E71K: Replacing glutamate with lysine (B10760008) impairs the protein's expression on the plasma membrane. nih.gov
Conversely, mutations of other negatively charged residues, such as glutamate at position 274 (Glu274) and aspartate at position 253 (Asp253), did not alter the channel's sensitivity to divalent cation block. nih.gov
Table 2: Effects of Mutations on Bib Protein Function
| Mutation | Effect | Reference |
|---|---|---|
| E71N | Renders the channel nonfunctional | nih.govjneurosci.orgjneurosci.org |
| E71D | Introduces sensitivity to Mg2+ block | nih.govmdpi.com |
| E71Q | Decreases whole-cell conductance | nih.gov |
| E71K | Compromises plasma membrane expression | nih.gov |
| E274 (mutated) | No effect on divalent cation block | nih.gov |
Non-Channel Functions of Bib Protein
Beyond its role as an ion channel, the Bib protein exhibits significant non-channel functions, particularly in mediating cell-to-cell interactions. This dual functionality is crucial for its role in Drosophila neurogenesis. researchgate.netnih.gov
Role in Cellular Adhesion
A primary non-channel function of the Bib protein is its role in cellular adhesion. researchgate.netnih.gov This function was demonstrated through cell aggregation assays where cells transfected to express Bib formed distinct clusters, whereas control cells did not. researchgate.netnih.gov This adhesive property is likely essential for the proper development of the nervous system. nih.gov Further evidence from immunoelectron microscopy shows that the Bib protein is localized at the plasma membrane, with a notable concentration in apical adherens junctions, which are critical structures for cell-cell adhesion. nih.gov This suggests that Bib directly participates in maintaining the structural integrity of tissues during development.
Table 3: List of Chemical Compounds
| Compound Name |
|---|
| Asparagine |
| Aspartate |
| Barium |
| Calcium |
| Glutamate |
| Glutamine |
| Insulin |
| Lavendustin A |
| Lysine |
| Magnesium |
| Potassium |
| Sodium |
Cellular and Subcellular Localization of Drosophila Bib Protein
Membrane Association and Distribution
Research has consistently demonstrated that the Bib protein is a membrane-associated protein. nih.govbiologists.com Its localization is not uniform but is concentrated in specific membrane domains and cellular compartments, reflecting its specialized roles in cell signaling and adhesion.
Immunoelectron microscopy and antibody staining have revealed that the Bib protein is associated with the plasma membrane. nih.govbiologists.com In the cellular blastoderm, Bib is present throughout the plasma membrane. biologists.com During the segregation of neuroblasts, the protein is found along the basolateral cell membranes of neuroectoderm cells. biologists.com This localization is consistent with its proposed function as a channel protein that modulates cell signaling events at the cell surface. nih.govnih.gov The protein is predicted to have cytoplasmic N- and C-terminal domains, with the bulk of the protein, including its channel-forming domains, embedded within the membrane. biologists.com
A significant concentration of the Bib protein is observed at apical adherens junctions. nih.govbiologists.com Adherens junctions are critical protein complexes at the cell-cell interface that mediate adhesion and are pivotal for maintaining tissue integrity and polarity. nih.govfrontiersin.org In the neuroectoderm of the Drosophila embryo, immunoelectron microscopy shows a high density of Bib protein at these junctions. biologists.com This specific localization suggests a role for Bib in either strengthening cell adhesion or participating in the signaling complexes that are often clustered at these sites. Its co-localization with core components of the Notch signaling pathway, such as Notch and Delta, which are also found at these junctions, supports the idea that Bib is intimately involved in the reception or response to lateral inhibition signals. biologists.com
In addition to its presence at the plasma membrane, the Bib protein is also found in small cytoplasmic vesicles. nih.govbiologists.combiologists.com These vesicular structures are often observed as punctate cytoplasmic signals in confocal microscopy and as clusters of immunogold particles associated with small vesicles in electron micrographs. biologists.com The presence of Bib in these vesicles suggests its involvement in endocytic trafficking pathways. nih.gov This localization is not dependent on a functional Notch signaling pathway, as punctate Bib expression persists in Notch and Delta mutant embryos. biologists.com The association of Bib with these vesicles is consistent with a role in the trafficking and turnover of membrane proteins, including potentially the Notch receptor itself. nih.govcore.ac.uk
Dynamics of Bib Protein Trafficking and Turnover
The localization of the Bib protein is not static but is part of a dynamic system of protein trafficking and turnover that is essential for its function. The Bib protein, as a member of the aquaporin family, is implicated in endosome maturation. sdbonline.orgnih.gov Studies have shown that in the absence of Bib, early endosomes fail to mature properly, leading to the formation of abnormal clusters and reduced acidification of the endocytic pathway. sdbonline.org
This disruption in endosomal trafficking has significant consequences for signaling pathways. In bib mutant cells, there is a dramatic accumulation of internalized Notch and Delta proteins within abnormal intracellular structures. nih.gov This suggests that Bib is required for the proper trafficking and eventual degradation of these key signaling molecules. nih.govplos.org The turnover of synaptic vesicle proteins is also a regulated process, with evidence suggesting that Rab35-mediated endosomal sorting is required for their degradation via the ESCRT pathway. nih.gov While not directly shown for Bib itself, its role in endosome maturation places it within the broader cellular machinery that governs protein turnover. sdbonline.orgnih.gov The regulation of protein turnover is critical for creating a permissive environment for processes like synaptic growth. pnas.org
Developmental Roles of Drosophila Big Brain Protein
Regulation of Neuroblast Specification and Ectodermal Cell Fate Determination
The Big Brain protein plays a pivotal role in the initial stages of neurogenesis, where ectodermal cells decide between a neural and an epidermal fate. This decision-making process occurs within proneural clusters, which are groups of cells with the potential to become neuroblasts, the precursors of neurons.
The Big Brain protein is essential for inhibiting the neural fate in cells destined to become the epidermis. It functions in a cell-autonomous manner, meaning its activity is required within the epidermal precursor cells themselves to prevent them from developing into neural cells biologists.com. The mechanism of this inhibition is closely linked to the Notch signaling pathway, a highly conserved cell-cell communication system that regulates cell fate decisions.
Evidence suggests that Big Brain augments the activity of the Delta-Notch signaling pathway biologists.com. Big Brain is a member of the major intrinsic protein (MIP) family of transmembrane channel proteins and is required for the proper maturation of endosomes sdbonline.org. This is significant because the trafficking and processing of the Notch receptor and its ligand, Delta, occur within endosomes. By ensuring the correct function of the endocytic pathway, Big Brain likely facilitates the efficient signaling of the Notch pathway in receiving cells, which in turn suppresses the neural fate and promotes the epidermal fate. In the absence of Big Brain function, this suppression fails, leading to an overproduction of neural cells.
Within the proneural clusters of the ectoderm, a process of lateral inhibition, mediated by the Notch signaling pathway, singles out a single cell to become a neuroblast, while its neighbors adopt an epidermal fate. The Big Brain protein is a key component of this process.
Loss-of-function mutations in the big brain gene result in a neurogenic phenotype, characterized by a significant increase in the number of cells that adopt a neural fate at the expense of the epidermis. However, the neural hypertrophy observed in bib mutants is less severe than that seen in mutants of other core neurogenic genes like Notch and Delta biologists.com. This suggests that while Big Brain is a critical player, it may function in a partially distinct or modulatory manner within the lateral inhibition process. In bib mutants, there is an approximate doubling of the number of neuronal precursors, indicating a failure in the proper restriction of the neural fate within the proneural clusters nih.govnih.gov.
| Feature | Wild-Type Development | big brain Mutant Phenotype |
| Neuroblast Specification | A single neuroblast is selected from each proneural cluster. | An excess of cells within the proneural cluster adopt a neuroblast fate. |
| Ectodermal Cell Fate | Cells surrounding the neuroblast adopt an epidermal fate. | A reduced number of cells adopt an epidermal fate due to the overcommitment to a neural fate. |
| Neuronal Precursor Number | Tightly regulated number of neuronal precursors. | Approximately double the number of neuronal precursors. nih.govnih.gov |
Function in Peripheral Nervous System (PNS) Development
The role of the Big Brain protein extends to the development of the peripheral nervous system (PNS), which comprises sensory neurons and their support cells. Its function in the PNS mirrors its role in the ectoderm, primarily in controlling the number of neural precursor cells.
The development of the PNS originates from sensory organ precursor (SOP) cells, which are selected from proneural clusters in the embryonic ectoderm. The Big Brain protein is instrumental in limiting the number of cells that become SOPs.
Mutant analyses have demonstrated that the loss of big brain function leads to a roughly twofold increase in the number of neuronal precursors and their progeny in the embryonic PNS nih.govnih.gov. This indicates that Big Brain normally acts to restrict the proliferation or specification of these precursors. Mosaic studies in adult flies have further revealed a hypertrophy of sensory bristles in patches of tissue lacking bib function, which is consistent with an overproduction of the precursor cells that give rise to these sensory organs nih.govnih.gov.
The increase in neuronal precursors in bib mutants directly translates to an increase in the number of sensory neurons and their associated support cells. Research has shown that all three main types of embryonic sensory neurons are affected:
External sensory (es) neurons: These innervate external sensory structures.
Chordotonal (ch) neurons: These are internal stretch receptors.
Multiple dendritic (md) neurons: These have complex dendritic arbors.
In big brain mutants, there is an approximate doubling of all these sensory neuron types, as well as their corresponding support cells sdbonline.org. This duplication of entire sensory units underscores that the primary defect lies in the initial specification of the precursor cells sdbonline.org.
| Sensory Neuron Type | Function | Effect of big brain Mutation |
| External sensory (es) | Mechanoreception and chemoreception from external structures. | Approximately twofold increase in number. |
| Chordotonal (ch) | Proprioception and hearing (internal stretch reception). | Approximately twofold increase in number. |
| Multiple dendritic (md) | Nociception and mechanoreception. | Approximately twofold increase in number. |
Contributions to Central Nervous System (CNS) Development
The foundational role of the Big Brain protein in the selection of neuroblasts from the embryonic ectoderm is a critical early step in the development of the central nervous system (CNS). The neuroblasts that are specified from the neuroectoderm go on to generate the diverse array of neurons and glial cells that constitute the CNS.
Involvement in Neural Stem Cell Identity and Proliferation
The Big Brain protein is integral to the process of lateral inhibition, a form of cell-cell communication that singles out individual cells from a group of equipotent precursors to become neural stem cells, or neuroblasts, while their neighbors adopt an epidermal fate. nih.govbiologists.com Loss-of-function mutations in the big brain gene lead to neural hypertrophy, a condition characterized by an excessive number of neurons, because more precursor cells commit to a neural fate than is typical. biologists.comnih.govbiologists.com
Detailed research findings indicate that the Big Brain protein functions cell-autonomously within epidermal precursor cells to prevent them from developing into neural cells. nih.govbiologists.com This suggests that Bib is involved in the reception or interpretation of the inhibitory signals that maintain an epidermal identity. While other neurogenic genes like Notch and Delta are core components of the primary lateral inhibition signaling pathway, Big Brain appears to function in a supplementary or parallel manner. nih.govbiologists.comsdbonline.org Evidence suggests that Big Brain can augment the activity of the Delta-Notch signaling pathway, although it does not seem to be a core component of it. nih.govbiologists.com
Studies have shown that in bib mutant embryos, the number of neuronal precursors in the peripheral nervous system approximately doubles. nih.govbiologists.com This indicates that Big Brain's role is critical in controlling the quantity of cells that are specified to become neuronal precursors. nih.govbiologists.com Unlike Notch, which is required at multiple stages of neural development, Big Brain's function appears to be more focused on the initial specification of neuronal precursors. nih.gov
The Big Brain protein is localized to the plasma membrane, particularly in apical adherens junctions, and also in small cytoplasmic vesicles. nih.govbiologists.com Its sequence similarity to channel proteins suggests it may function as a channel, potentially influencing the response of cells to lateral inhibition signals. nih.govbiologists.com
Table 1: Key Proteins Interacting with or Related to Big Brain Function in Neurogenesis
| Protein Name | Gene Symbol | Function in Neurogenesis | Relationship to Big Brain |
|---|---|---|---|
| Notch | N | Receptor in the primary lateral inhibition pathway; crucial for binary cell fate decisions. elifesciences.orgelifesciences.org | Big Brain acts synergistically with Notch to prevent neural development. nih.govbiologists.com |
| Delta | Dl | Ligand for the Notch receptor; involved in sending the lateral inhibition signal. elifesciences.orgelifesciences.org | Ectopically expressed Big Brain enhances the effects of Delta in cell fate decisions. nih.govbiologists.com |
| mastermind | mam | A core component of the Notch signaling pathway. sdbonline.org | Part of the broader group of neurogenic genes, but direct interaction with Big Brain is not well-established. sdbonline.org |
| Enhancer of split | E(spl) | A complex of genes that are targets of Notch signaling and act as transcriptional repressors. sdbonline.org | Part of the Notch pathway, which is functionally related to Big Brain's role. sdbonline.org |
| neuralized | neu | Involved in the endocytosis of the Delta ligand, which is crucial for Notch activation. | Another neurogenic gene, but its direct functional relationship with Big Brain is distinct from the core Notch pathway components. |
Mechanistic Insights into Bib Protein Action in Cellular Processes
Role in Endosomal Maturation and Trafficking
The Bib protein is essential for the proper maturation of endosomes, the primary sorting stations in the endocytic pathway. nih.govnih.govsdbonline.org Its absence leads to significant disruptions in the morphology and function of these organelles, particularly in the transition from early to late endosomes. nih.govnih.gov
In the absence of the Bib protein, early endosomes fail to mature properly and instead form abnormal clusters within the cell. nih.govnih.govsdbonline.org This arrested development occurs before their conversion into multivesicular bodies (MVBs) and Rab7-positive late endosomes. nih.govnih.gov The Bib protein functions downstream of the endocytic recruitment factor Hrs in the morphogenesis of early endosomes. nih.govnih.gov The loss of Bib function leads to the accumulation of not only Notch and its ligand Delta but also other signaling molecules within these aberrant endosomal clusters. nih.govnih.govsdbonline.org
| Feature | Wild-Type Cells | bib Mutant Cells |
| Early Endosome Morphology | Normal, distinct vesicles | Abnormal clusters of arrested early endosomes nih.govnih.govsdbonline.org |
| Transition to Late Endosomes | Efficient conversion to Rab7-positive late endosomes | Blocked prior to the formation of Rab7-containing late endosomes nih.govnih.gov |
| Accumulation of Signaling Molecules | Normal trafficking and degradation | Over-accumulation of Notch, Delta, and other signaling molecules nih.govnih.govsdbonline.org |
| Endosomal Trafficking Mutant | Level of Endosomal Acidification |
| bib | Strongly reduced nih.gov |
| hrs | Normal nih.gov |
| lgd | Elevated nih.gov |
| hrs bib double mutant | Strongly reduced nih.gov |
| bib lgd double mutant | Strongly reduced nih.gov |
Influence on Receptor Trafficking Pathways
The defects in endosomal maturation and acidification caused by the absence of Bib have profound consequences for the trafficking of transmembrane receptors.
The aberrant endosomes in bib mutant cells lead to an over-accumulation of the Notch receptor and its ligand, Delta. nih.govnih.govportlandpress.com This accumulation is a direct consequence of the block in endosomal maturation. nih.gov Furthermore, the reduced intracellular trafficking of the Notch intracellular domain (NICD) to the nucleus is a key outcome of Bib deficiency. nih.govnih.govamazonaws.com While the production of NICD through cleavage by γ-secretase may still occur, its subsequent translocation to the nucleus, a critical step for signaling, is impaired. amazonaws.com This suggests that the acidification of endosomes, mediated by Bib, is required for the nuclear translocation of NICD. amazonaws.com
Interplay with Intracellular Signaling Cascades
The role of Bib in endosomal trafficking directly translates into the modulation of critical intracellular signaling pathways, most notably the Notch signaling pathway.
The activity of the big brain gene is a known influencer of Notch signaling during the development of the Drosophila nervous system. nih.govnih.govsdbonline.org The accumulation of Notch in arrested early endosomes and the impaired nuclear translocation of NICD in bib mutants have a significant impact on Notch signaling efficiency. nih.govamazonaws.com Research has revealed a correlation between the level of endosomal acidification and the efficiency of Notch signaling. nih.govnih.govsdbonline.org The reduced acidification seen in bib mutants is associated with negative effects on Notch signaling. sdbonline.org Interestingly, loss of Bib can suppress the hyperactivation of Notch signaling observed in other endosomal trafficking mutants like lethal (2) giant discs (lgd), further highlighting Bib's role in facilitating Notch activity at different points along the endosome-lysosome pathway. amazonaws.com
Potential Linkages to Other Developmental Pathways (e.g., Wnt signaling)
The Wingless/Integrated (Wnt) signaling pathways are a group of signal transduction pathways crucial for numerous developmental processes, including cell fate specification, proliferation, and migration. nih.gov In Drosophila, the Wnt pathway, primarily initiated by the Wingless (Wg) protein, plays a significant role in the development of various tissues, including the brain. nih.gov While the Big brain (Bib) protein is a key player in neurogenesis, modulating the Notch signaling pathway, a direct mechanistic or genetic linkage between the Bib protein and the Wnt signaling pathway is not well-established in the current scientific literature.
Research has extensively detailed the function of Wnt signaling in the Drosophila visual center, where it is essential for specifying the identity of posterior progenitor pools. jneurosci.org Similarly, other studies have identified interactions between different neuronal proteins and the Wnt pathway. For instance, the Drosophila neurogenin Tap has been shown to functionally interact with the Wnt-Planar Cell Polarity (PCP) pathway to regulate neuronal extension and guidance by modulating the levels of the Dishevelled (Dsh) protein. nih.gov Another example involves the Interferon Regulatory Factor 2 Binding Protein Like (IRF2BPL), whose Drosophila ortholog, Pits, represses Wnt transcription. escholarship.org
Despite these documented interactions of various proteins with the Wnt pathway during neurodevelopment, studies directly linking the Big brain protein to Wnt signaling are currently lacking. Bib's primary described role is in augmenting the Delta-Notch signaling pathway and ensuring the proper maturation of endosomes. nih.govnih.gov While both Bib and Wnt signaling are fundamental to neurogenesis, any potential crosstalk or shared components between the Bib-mediated processes and the Wnt cascade remain an area for future investigation.
Role in Reactive Oxygen Species (ROS)-Mediated Processes
Emerging research suggests a novel role for the Big brain protein in processes mediated by reactive oxygen species (ROS), particularly in the context of neuronal plasticity. ROS, such as hydrogen peroxide (H₂O₂), have been identified as important signaling molecules in the nervous system, regulating activity-dependent structural changes in neurons. nih.gov
The Bib protein is a member of the aquaporin family of channel proteins. nih.gov A proposed model for its function in ROS-mediated events posits that neuronal activity stimulates the NADPH oxidase, Dual Oxidase (Duox), to generate ROS on the extracellular side of the plasma membrane. nih.gov These extracellular ROS are then hypothesized to be transported back into the cytosol through specific aquaporin channels, including Bib. nih.gov Once inside the cell, these ROS can interact with various intracellular pathways to mediate adaptive responses, such as the negative regulation of dendritic arbor size. nih.gov
Experimental evidence supports this model, as the knockdown of aquaporin-encoding genes, including big brain, has been shown to be required for extracellular ROS signaling at both presynaptic and postsynaptic compartments. nih.govresearchgate.net This implicates Bib as a potential conduit for activity-generated ROS, allowing these signaling molecules to exert their effects within the neuron. nih.gov
However, the precise function of Bib as a channel protein is a subject of ongoing research and some debate. While it belongs to the aquaporin family, some studies have indicated that Bib exhibits limited water permeability and may not function as a traditional water channel. nih.gov Instead, this research suggests that Bib may primarily function in mediating cell-to-cell adhesion. nih.gov Another study points to a dual function in both cation transport and cellular adhesion, while having lost its ability to transport water. researchgate.net This functional ambiguity highlights the need for further investigation to fully elucidate the mechanism by which Bib contributes to ROS-mediated cellular processes.
Interactive Table: Research Findings on Bib Protein's Role in ROS-Mediated Processes
| Finding | Experimental Context | Conclusion | References |
| Proposed ROS Conduit | Overactivation of motoneurons and RNAi knockdown of aquaporins. | Bib is required for activity-regulated dendritic plasticity, potentially by channeling extracellular ROS into the cell. | nih.gov |
| Requirement for ROS Signaling | Analysis of extracellular ROS signaling at pre- and postsynaptic compartments. | Aquaporin channels, including Bib, are necessary for extracellular ROS signaling. | researchgate.net |
| Controversial Channel Function | Expression in L cells and COS7 cells. | Bib mediates cell adhesion and exhibits limited water/ion permeability, questioning its primary role as a water channel. | nih.gov |
| Dual Function Hypothesis | Protein homology and functional assays. | Bib may have a dual function in cation transport and cell adhesion, having lost its water transport capability. | researchgate.net |
Comparative and Evolutionary Biology of Drosophila Bib Protein
Evolutionary Conservation of the bib Gene and Protein Domains Across Drosophila Species
Studies comparing the bib gene in Drosophila melanogaster and its distant relative, Drosophila virilis, have revealed a remarkable degree of conservation, underscoring its fundamental role in development. This conservation extends to the primary structure of the Bib protein, including its key functional domains. The channel domain, a hallmark of its protein family, and both the amino- and carboxy-terminal cytoplasmic domains are highly conserved between these two species. nih.gov This structural similarity strongly suggests that these domains are critical for the protein's function.
Furthermore, the expression patterns of bib transcripts are strikingly similar in both D. melanogaster and D. virilis, indicating that the developmental functions of the Bib protein have also been conserved over significant evolutionary time. nih.gov This conservation of both structure and expression points to a sustained selective pressure to maintain the ancestral role of Bib in regulating neurogenesis within the Drosophila genus.
| Feature | Drosophila melanogaster | Drosophila virilis | Conservation Status |
| Bib Protein Domains | |||
| Channel Domain | Present and functional | Present and functional | Highly Conserved nih.gov |
| Amino-terminal Cytoplasmic Domain | Present | Present | Highly Conserved nih.gov |
| Carboxy-terminal Cytoplasmic Domain | Present | Present | Highly Conserved nih.gov |
| Gene Expression | |||
| Transcript Patterns | Similar developmental expression | Similar developmental expression | Conserved nih.gov |
| Function | |||
| Neurogenesis Regulation | Critical for neuroblast determination | Presumed critical due to conservation | Conserved Developmental Function nih.gov |
Identification and Functional Comparison of Orthologs in Other Arthropods and Metazoans
The evolutionary story of the Bib protein extends far beyond the Drosophila genus, with clear orthologs identified across the insect lineage and intriguing connections to a broader family of proteins in metazoans. The Bib protein is a member of the aquaporin family, specifically the BIB subfamily of insect aquaporins. This classification is a significant step in identifying its orthologs. Phylogenetic analyses have shown that the BIB subfamily is one of three main subfamilies of insect aquaporins, with representatives found in all insect genomes that have been completely sequenced. This widespread presence indicates that the bib gene originated early in insect evolution and has been retained in diverse insect orders.
While Bib is structurally an aquaporin, its function has diverged significantly. Unlike conventional aquaporins that primarily transport water, the Drosophila Bib protein has lost this ability. Instead, it has evolved a dual role as a cation transporter and a cell adhesion molecule. uchicago.edu This functional shift is a fascinating example of how a protein can be co-opted for a new purpose during evolution.
The search for bib orthologs in more distant metazoans is informed by the evolutionary history of the broader aquaporin family. Aquaporins are an ancient family of proteins found in all domains of life. The diversification of aquaporins into different subfamilies, including the one that gave rise to BIB, occurred over vast evolutionary timescales. While direct orthologs of bib with its specific neurogenic function may not be present outside of arthropods, the study of related aquaporins in other metazoans can provide insights into the ancestral functions from which Bib's specialized role in neurodevelopment evolved.
| Organism | Ortholog/Homolog | Functional Comparison |
| Insects (General) | BIB subfamily of aquaporins | Present in all complete insect genomes, suggesting a conserved, fundamental role. |
| Drosophila melanogaster | Bib protein | Functions in neuroblast determination; acts as a cation transporter and cell adhesion molecule, not a water channel. uchicago.edu |
| Other Arthropods | Putative BIB orthologs | Expected to be present based on insect phylogeny, but specific functional data is largely unavailable. |
| Other Metazoans | Related aquaporin family members | Share a common ancestor with insect BIBs, but have diverse functions, primarily as water and small solute channels. |
Evolutionary Dynamics of Neurodevelopmental Genes and Proteins
The evolution of the nervous system is a story of both deep conservation and remarkable innovation. The genetic toolkit for building a nervous system is surprisingly ancient, with many of the key regulatory genes, including those involved in neurogenesis, being conserved across the animal kingdom. The process of neurogenesis in arthropods, while showing considerable variation in the specifics of cell division and movement, is governed by a conserved set of genes.
The bib gene, as a neurogenic gene, is part of this ancient toolkit. Its role in regulating the number of neural precursors places it within a fundamental developmental process. The evolution of the Bib protein as a specialized aquaporin highlights a key mechanism of evolutionary change: the co-option of existing proteins for new functions. The ancestral aquaporin likely had a primary role in water or small solute transport. In the lineage leading to insects, a member of this family, the ancestor of Bib, was recruited into the neurogenic pathway.
This functional shift was likely driven by the increasing complexity of the nervous system and the need for more precise control over the production of neurons. The unique properties of Bib as a channel and adhesion molecule may have provided a novel way to modulate cell-cell interactions within the developing ectoderm, refining the process of lateral inhibition that singles out future neurons. The fact that bib mutants exhibit a less severe neurogenic phenotype compared to other core neurogenic genes like Notch and Delta suggests that it plays a modulatory or accessory role in this signaling pathway, a role that has been fine-tuned over evolutionary time.
Patterns of Neuronal Expression Acquisition in Newly Evolved Genes
The evolution of novel gene functions is often intimately linked to changes in their expression patterns. The acquisition of a specific spatio-temporal expression pattern is a critical step in a gene's functional evolution. In Drosophila, there is evidence for the frequent origination of new genes that acquire neuronal expression, particularly in structures like the mushroom bodies, which are important for learning and memory.
While bib is an ancient gene, the evolution of its specific expression pattern in the neurogenic ectoderm was a pivotal event in its functional specialization. The regulatory elements that control bib expression have evolved to respond to the upstream patterning cues that define the regions where neurogenesis will occur. This ensures that Bib is present at the right time and place to influence the fate of neural precursor cells.
The study of gene expression evolution in the Drosophila nervous system reveals that while the expression of key transcription factors is often conserved, the expression of their downstream targets can be more evolutionarily labile. This suggests a hierarchical model of gene regulatory network evolution, where conserved upstream regulators can be rewired to control new sets of downstream genes, leading to novel developmental outcomes. The evolution of Bib's function and expression was likely integrated into this broader network of neurodevelopmental gene regulation, contributing to the precise and robust construction of the insect nervous system.
Methodological Approaches in Drosophila Bib Research
Genetic Manipulation Strategies
Genetic manipulation in Drosophila melanogaster has been a cornerstone of Bib research, allowing for the identification of its function and its placement within the broader context of neurogenic signaling pathways.
Forward and Reverse Genetic Screening in Drosophila
Forward genetic screens, which involve inducing random mutations and screening for specific phenotypes, have been fundamental in identifying key genes involved in neurogenesis, including big brain. Large-scale screens using chemical mutagens like ethyl methanesulfonate (B1217627) (EMS) have been instrumental in isolating mutations that lead to neural hypertrophy, a hallmark of defects in neurogenic genes. frontiersin.orgbiologists.comnih.gov These screens typically involve examining larval or adult nervous systems for morphological abnormalities. While specific large-scale forward genetic screens that initially identified bib mutants are part of the historical foundation of Drosophila neurogenetics, contemporary screens continue to uncover novel regulators of nervous system development. frontiersin.orgjove.com
Reverse genetics, on the other hand, involves the targeted disruption of a known gene to study its function. A powerful tool for this in Drosophila is RNA interference (RNAi). nih.govpnas.orgoup.comnih.gov Large-scale RNAi screens have been conducted to systematically knock down the expression of thousands of genes and observe the resulting phenotypes in the embryonic nervous system. nih.govpnas.org By injecting double-stranded RNA (dsRNA) corresponding to the bib gene into early embryos, researchers can effectively silence its expression and recapitulate the neurogenic phenotype, providing a powerful method to study its loss-of-function effects in a controlled manner. nih.govpnas.org
| Genetic Screening Approach | Description | Application in Bib Research | Key Findings |
| Forward Genetics | Inducing random mutations (e.g., with EMS) and screening for phenotypes of interest. frontiersin.orgbiologists.comnih.gov | Identification of mutations causing neurogenic phenotypes, including neural hypertrophy. sdbonline.orgnih.gov | Led to the initial discovery of the big brain gene and its essential role in regulating neural precursor formation. sdbonline.orgnih.gov |
| Reverse Genetics (RNAi) | Targeted gene silencing using double-stranded RNA (dsRNA). nih.govpnas.orgoup.comnih.gov | Knockdown of bib expression to study loss-of-function phenotypes in the embryonic nervous system. nih.govpnas.org | Confirmed the role of Bib in preventing excessive neurogenesis and its requirement for proper nervous system development. nih.govpnas.org |
Somatic Mosaic Analysis (e.g., FLP/FRT, MARCM Systems)
To understand the function of a gene in specific cells or tissues within a developing organism, researchers employ somatic mosaic analysis. This is particularly crucial for genes like big brain that have essential roles during development, where a homozygous mutation would be lethal. The FLP/FRT and Mosaic Analysis with a Repressible Cell Marker (MARCM) systems are powerful techniques used in Drosophila to generate clones of homozygous mutant cells in an otherwise heterozygous individual. nih.govstanford.edunih.govpnas.orgsemanticscholar.orgsigmaaldrich.comwikipedia.orgnih.govjove.compnas.org
The FLP/FRT system utilizes the Flippase (FLP) recombinase from yeast and its target sites (FRT) to induce mitotic recombination. This allows for the generation of "twin spots" of homozygous daughter cells, one mutant for the gene of interest and the other wild-type. By marking these clones with reporters like Green Fluorescent Protein (GFP), the phenotypes of the mutant cells can be analyzed in a wild-type background. nih.govpnas.orgpnas.org
The MARCM system is an elegant modification of the FLP/FRT system that allows for the positive labeling of homozygous mutant clones. nih.govstanford.edusemanticscholar.orgsigmaaldrich.comwikipedia.org In this system, a repressor of a reporter gene (GAL80) is segregated away from the mutant clone during mitotic recombination, leading to the expression of a fluorescent marker only in the homozygous mutant cells. nih.govstanford.eduwikipedia.org This technique has been invaluable for studying the cell-autonomous functions of genes like big brain in the developing nervous system, allowing for detailed analysis of neuronal morphology and lineage tracing of mutant neuroblasts. nih.govstanford.edusemanticscholar.org Studies using mosaic analysis have demonstrated that bib functions cell-autonomously in epidermal precursors to prevent them from adopting a neural fate. nih.govbiologists.com
| Somatic Mosaic Analysis System | Principle | Application in Bib Research | Key Findings |
| FLP/FRT System | FLP recombinase induces mitotic recombination at FRT sites, generating homozygous mutant and wild-type twin-spot clones. nih.govpnas.orgpnas.org | Generating clones of bib mutant cells in various tissues to study its cell-autonomous function. nih.govbiologists.com | Revealed that Bib is required in non-neuronal cells to suppress the neural fate. nih.govbiologists.com |
| MARCM System | A modification of FLP/FRT that positively labels homozygous mutant clones with a fluorescent marker. nih.govstanford.edusemanticscholar.orgsigmaaldrich.comwikipedia.org | Detailed analysis of the morphology and lineage of bib mutant neurons and their precursors in the brain. nih.govstanford.edusemanticscholar.org | Provided high-resolution insights into the consequences of Bib loss on neuronal development and cell fate choices. nih.govstanford.edusemanticscholar.org |
Molecular Biology Techniques
Molecular biology techniques are essential for cloning, manipulating, and analyzing the expression of the big brain gene and its protein product.
cDNA Cloning and Site-Directed Mutagenesis for Functional Dissection
The initial characterization of the big brain gene involved the cloning of its complementary DNA (cDNA). This provided the sequence information necessary to predict the structure of the Bib protein and revealed its homology to transmembrane channel proteins. sdbonline.org The cloned bib cDNA can be used in various downstream applications, such as in vitro transcription and translation, and for generating transgenic flies that overexpress the protein.
Site-directed mutagenesis is a powerful technique used to introduce specific mutations into the cloned bib cDNA. nih.gov By altering specific amino acid residues, researchers can investigate the function of different protein domains. For instance, a conserved glutamate (B1630785) residue in the first transmembrane domain of Bib was mutated to asparagine (E71N). nih.gov This single amino acid change was found to abolish the ion channel activity of the protein, and when co-expressed with the wild-type Bib protein, it exerted a dominant-negative effect on channel function. nih.gov This approach allows for a detailed functional dissection of the protein, helping to correlate its structure with its biological activity. nih.gov
Quantitative Gene Expression Analysis (e.g., RNA in situ hybridization, qRT-PCR)
To understand where and when the big brain gene is active, researchers utilize techniques to analyze its gene expression pattern.
RNA in situ hybridization is a technique that allows for the visualization of mRNA transcripts directly within fixed tissues. harvard.eduresearchgate.netnih.govnih.gov Using labeled antisense RNA probes that are complementary to the bib mRNA, researchers can determine the spatial and temporal expression pattern of the gene during embryonic development. These studies have shown that bib is expressed in the neuroectoderm, the region of the embryo that gives rise to the nervous system, as well as in other tissues where neurogenic gene activity is required. nih.govbiologists.com
Quantitative real-time polymerase chain reaction (qRT-PCR) is a highly sensitive method for quantifying gene expression levels. nih.govnih.govresearchgate.net By reverse transcribing mRNA into cDNA and then amplifying it in the presence of a fluorescent dye, the amount of bib transcript in different tissues or at different developmental stages can be accurately measured. nih.govnih.gov This technique is crucial for determining how the expression of bib is regulated and how it changes in response to various genetic or environmental perturbations.
| Gene Expression Analysis Technique | Description | Application in Bib Research | Key Findings |
| RNA in situ hybridization | Visualization of mRNA transcripts in fixed tissues using labeled probes. harvard.eduresearchgate.netnih.govnih.gov | Determining the spatial and temporal expression pattern of bib mRNA during embryogenesis. nih.govbiologists.com | Showed that bib is expressed in the neuroectoderm and other tissues requiring neurogenic gene function. nih.govbiologists.com |
| qRT-PCR | Quantitative measurement of mRNA levels. nih.govnih.govresearchgate.net | Quantifying the expression of bib in different developmental stages and genetic backgrounds. nih.govnih.gov | Provides precise data on the regulation of bib gene expression. |
Cellular and Biochemical Assays
Cellular and biochemical assays are employed to investigate the properties and interactions of the Bib protein at a molecular level.
Given that the Bib protein shows sequence similarity to channel proteins, electrophysiological assays have been used to directly test its function as an ion channel. By expressing the Drosophila Bib protein in Xenopus oocytes, which are large, easily manipulated cells, researchers can use two-electrode voltage clamp techniques to measure ion flow across the oocyte membrane. nih.govjneurosci.orgjneurosci.org These studies have demonstrated that Bib can indeed form a regulated, non-selective cation channel. jneurosci.org Furthermore, these assays were crucial in demonstrating that the E71N mutation in the first transmembrane domain abolishes this channel activity. nih.gov
To identify proteins that interact with Bib, various biochemical techniques can be employed. The yeast two-hybrid (Y2H) system is a genetic method used to screen for protein-protein interactions. nih.govuetz.infowikipedia.orgwikipedia.org In this system, the Bib protein is expressed as a "bait" fusion protein, and a library of "prey" fusion proteins is screened for interactions. A positive interaction results in the activation of a reporter gene in the yeast.
Another powerful technique is tandem affinity purification (TAP) coupled with mass spectrometry. jove.comnih.govcuni.cznih.govscispace.com In this approach, the Bib protein is tagged with a special affinity tag. The tagged protein and its binding partners are then purified from cell or embryo extracts through two successive affinity chromatography steps. jove.comnih.govcuni.cznih.gov The purified protein complex is then analyzed by mass spectrometry to identify the interacting proteins. These approaches are critical for placing Bib within a network of interacting proteins and for understanding the molecular machinery through which it functions.
To determine the subcellular localization of the Bib protein, immunofluorescence is a widely used technique. By using antibodies that specifically recognize the Bib protein, its distribution within cells can be visualized using fluorescence microscopy. These studies have shown that the Bib protein is associated with the plasma membrane and is concentrated in apical adherens junctions, as well as in small cytoplasmic vesicles. nih.govbiologists.com This localization is consistent with its proposed role as a channel protein involved in cell-cell communication during neurogenesis.
| Cellular and Biochemical Assay | Description | Application in Bib Research | Key Findings |
| Electrophysiological Assays | Measuring ion channel activity by expressing the protein in Xenopus oocytes and using voltage-clamp techniques. nih.govjneurosci.orgjneurosci.org | Directly testing the ion channel function of the Bib protein. nih.govjneurosci.org | Confirmed that Bib can form a regulated cation channel and that specific mutations can abolish this activity. nih.govjneurosci.org |
| Yeast Two-Hybrid (Y2H) | A genetic method to screen for protein-protein interactions in yeast. nih.govuetz.infowikipedia.orgwikipedia.org | Identifying potential interaction partners of the Bib protein. | Can reveal novel components of the Bib signaling pathway. |
| Tandem Affinity Purification (TAP) | A protein purification method to isolate protein complexes for mass spectrometry analysis. jove.comnih.govcuni.cznih.govscispace.com | Purifying Bib-containing protein complexes to identify its interacting partners in vivo. jove.comnih.gov | Provides insights into the composition of the molecular machinery in which Bib functions. jove.comnih.gov |
| Immunofluorescence | Using antibodies to visualize the subcellular localization of a protein. | Determining the distribution of the Bib protein within cells of the developing nervous system. nih.govbiologists.com | Showed that Bib is a membrane-associated protein, consistent with its role as a channel. nih.govbiologists.com |
Immunofluorescence and High-Resolution Confocal Microscopy for Protein Localization
Immunofluorescence coupled with high-resolution confocal microscopy is a cornerstone technique for visualizing the spatial distribution of the Big brain (Bib) protein within the tissues of Drosophila. This method allows for the precise localization of Bib in whole-mount brains or tissue sections. plos.org The general procedure involves fixing the tissue to preserve cellular structures, followed by permeabilization to allow antibodies to access intracellular targets. A primary antibody specifically engineered to recognize the Bib protein is introduced, which binds to the protein. Subsequently, a secondary antibody, which is conjugated to a fluorescent molecule (fluorophore), is added. This secondary antibody binds to the primary antibody, effectively tagging the Bib protein with a fluorescent marker.
High-resolution confocal microscopy is then used to visualize the fluorescent signal. researchgate.netresearchgate.net This advanced imaging technique uses a pinhole to eliminate out-of-focus light, resulting in sharp, detailed optical sections of the tissue. nih.gov By collecting a series of images at different focal planes (a Z-stack), a three-dimensional reconstruction of the tissue can be generated, revealing the precise location of the Bib protein within cells and its relationship to other cellular structures. plos.org This approach has been critical in determining that Bib is expressed in the neuroectoderm, the region from which the nervous system develops, and helps to define its expression pattern during embryonic neurogenesis. Recent advancements that combine optical clearing with confocal localization deep imaging (COOL) can achieve super-resolution imaging deep within an intact Drosophila brain, offering the potential to map protein distribution with unprecedented detail. researchgate.netnih.gov
Immunoelectron Microscopy for Subcellular Localization
To determine the precise location of the Bib protein within the subcellular architecture, immunoelectron microscopy (IEM) is employed. springernature.comnih.gov This powerful technique provides a much higher resolution than light microscopy, allowing researchers to pinpoint proteins to specific organelles and membrane compartments. The process begins with the fixation of Drosophila tissues to preserve their ultrastructure. nih.gov Ultrathin sections of the tissue are then prepared and incubated with a primary antibody specific to the Bib protein.
To visualize where the antibody has bound, a secondary antibody conjugated to electron-dense particles, most commonly gold nanoparticles, is used. springernature.comnih.gov These gold particles are easily detectable by a transmission electron microscope. When the sections are viewed, the gold particles appear as small, dark dots, revealing the subcellular location of the Bib antigen. nih.gov This methodology is crucial for determining whether Bib is localized to the plasma membrane, endoplasmic reticulum, endosomes, or other specific cellular compartments, providing vital clues about its function at a molecular level. springernature.com
Electrophysiological Recordings (e.g., Xenopus Oocyte Expression System) for Channel Characterization
The sequence of the Bib protein shows similarity to the major intrinsic protein (MIP) family, which includes aquaporins and other channel proteins. To investigate the potential channel function of Bib, researchers utilize heterologous expression systems, with the Xenopus laevis oocyte being a widely used and effective model. encyclopedia.pubmdpi.com Xenopus oocytes are large, robust cells that can efficiently translate injected messenger RNA (mRNA) and insert the resulting proteins into their plasma membrane, making them an excellent system for studying ion channels and transporters. encyclopedia.pubsissa.it
In this system, mRNA encoding the Bib protein is injected into the oocytes. The oocytes then synthesize the Bib protein and traffic it to the cell membrane. To characterize the protein's electrophysiological properties, a two-electrode voltage-clamp (TEVC) technique is used. mdpi.comsissa.it This method allows researchers to control the membrane potential of the oocyte and measure the ionic currents that flow across the membrane. Studies using this approach have demonstrated that the expression of Bib in Xenopus oocytes results in a voltage-insensitive, nonselective cation channel function. jneurosci.org Further investigations have shown that this channel activity can be modulated by tyrosine kinase signaling pathways. jneurosci.org
| Property | Finding | Reference |
|---|---|---|
| Channel Type | Voltage-insensitive, nonselective cation channel | jneurosci.org |
| Ion Permeability | K+ > Na+ >> Tetraethylammonium | jneurosci.org |
| Regulation | Conductance decreased by insulin (B600854) (20 μM) | jneurosci.org |
| Conductance enhanced by lavendustin A (10 μM), a tyrosine kinase inhibitor | jneurosci.org | |
| Phosphorylation | Confirmed to be tyrosine-phosphorylated via Western blot analysis | jneurosci.org |
| Mutant Analysis (BIB E71N) | Non-functional mutant; no current activation observed | jneurosci.org |
Proteomic Analysis for Protein Identification and Interaction Mapping
Understanding the function of the Bib protein requires identifying the other proteins with which it interacts. Proteomic approaches are essential for mapping these protein-protein interactions (PPIs) on a large scale. researchgate.net Techniques such as the yeast two-hybrid (Y2H) system and tandem affinity purification (TAP) coupled with mass spectrometry are powerful tools for this purpose in Drosophila. nih.gov
The Y2H system is a genetic method used to screen for binary protein interactions. In this approach, the Bib protein is used as "bait" to screen a library of "prey" proteins from Drosophila. If an interaction occurs, it reconstitutes a functional transcription factor, activating a reporter gene and allowing for the identification of the interacting prey protein. biorxiv.org
Tandem affinity purification (TAP) is another method used to identify interaction partners in a more native cellular context. nih.gov A "TAP-tag" is genetically fused to the Bib protein in flies. The Bib protein and its bound partners are then purified from fly lysates through a two-step purification process. The resulting protein complex is analyzed by mass spectrometry to identify all the constituent proteins. nih.gov These proteomic strategies are invaluable for placing Bib within larger cellular networks and pathways, providing a broader context for its role in neurogenesis. biorxiv.orgharvard.edu
Advantages of Drosophila melanogaster as a Model System
Drosophila melanogaster, the common fruit fly, serves as a powerful model organism for investigating the function of genes like big brain, due to a combination of practical and biological advantages that have been leveraged by researchers for over a century. bosterbio.comtandfonline.com
The fruit fly has a short life cycle of about 10-12 days at room temperature and a high reproductive rate, allowing for the rapid production of multiple generations for genetic studies. bosterbio.comnews-medical.net They are also small, easy to maintain in a laboratory setting with minimal requirements, and are not subject to the same ethical concerns as vertebrate models. news-medical.net Despite the evolutionary distance from humans, many fundamental molecular pathways are highly conserved. bosterbio.comnih.gov It is estimated that around 75% of genes known to cause diseases in humans have a recognizable homolog in the fly genome. tandfonline.comresearchgate.net
| Advantage | Description | Reference |
|---|---|---|
| Short Life Cycle | Completes its life cycle in approximately 10-14 days, enabling rapid multi-generational studies. | bosterbio.com |
| High Fecundity | Females can lay hundreds of eggs, providing large numbers of offspring for genetic screens and analysis. | bosterbio.comnews-medical.net |
| Genetic Tractability | A relatively simple genome with only four pairs of chromosomes and a vast array of sophisticated genetic tools. | tandfonline.com |
| Cost-Effective | Inexpensive to culture and maintain in large numbers within a small laboratory space. | news-medical.net |
| Conserved Biological Pathways | Many genes and signaling pathways, including those involved in development and disease, are conserved between flies and humans. | bosterbio.comtandfonline.comnih.gov |
Genetic Tractability and Extensive Toolkits (e.g., GAL4/UAS System, CRISPR-Cas9)
A major advantage of Drosophila is its unparalleled genetic tractability, supported by a vast and sophisticated toolkit for genetic manipulation. nih.govresearchgate.net The GAL4/UAS system is a prime example. arrogantscientist.com This binary expression system allows for the controlled expression of a gene of interest in specific tissues or at specific developmental times. github.io It consists of two components: a "driver" line that expresses the yeast transcription factor GAL4 under the control of a tissue-specific promoter, and a "responder" (UAS) line that contains a gene of interest downstream of an Upstream Activating Sequence (UAS). When these two lines are crossed, the progeny will express the gene of interest only in the cells where GAL4 is present. arrogantscientist.com This system can be used to overexpress Bib, express a tagged version of the protein, or drive the expression of RNA interference (RNAi) constructs to knock down Bib function in a targeted manner. arrogantscientist.com
More recently, the CRISPR-Cas9 system has revolutionized gene editing in Drosophila. nih.gov This technology allows for precise and efficient modification of the genome, including the creation of null mutations in the bib gene, the introduction of specific point mutations, or the insertion of tags for protein visualization or purification. nih.govelifesciences.org These powerful genetic tools, often used in combination, provide researchers with unparalleled control to dissect the function of the Bib protein with a high degree of specificity. nih.gov
Utility in Understanding Conserved Developmental Mechanisms
The study of genes like big brain in Drosophila provides profound insights into developmental mechanisms that are conserved across a wide range of species, including humans. elifesciences.orgnih.gov Neurogenesis, the process by which the nervous system is formed, is controlled by a set of highly conserved signaling pathways. The big brain gene was identified as a "neurogenic" gene because its mutation leads to an overgrowth of the embryonic nervous system at the expense of the epidermis. sdbonline.org This phenotype arises from defects in lateral inhibition, a process mediated by the highly conserved Notch signaling pathway. sdbonline.org
While Bib does not appear to be a core component of the Notch pathway itself, it is known to influence Notch signaling. sdbonline.org Research indicates that Bib is required for proper endosome maturation, and its absence leads to the mislocalization of Notch in abnormal endosomal clusters. sdbonline.org By studying the molecular function of Bib in the relatively simple and genetically accessible Drosophila system, researchers can uncover fundamental principles of cell fate determination, endosomal trafficking, and the regulation of key signaling pathways. These principles are often directly applicable to understanding the more complex developmental processes in vertebrates, where homologous genes and pathways perform similar functions. pnas.orgnih.gov
Future Directions and Unresolved Questions in Drosophila Bib Research
The Drosophila melanogaster Big brain (Bib) protein, a critical component of the neurogenic pathway, has been instrumental in shaping our understanding of neural precursor determination. Despite decades of research, several key aspects of its function remain enigmatic, paving the way for exciting future investigations. This article explores the unresolved questions and future research directions aimed at providing a more complete picture of Bib's role in the nervous system.
Q & A
Q. What experimental methods are used to determine the structural features of the Drosophila big brain protein?
To analyze structural features, researchers employ:
- Phylogenetic analysis to compare big brain proteins across species (e.g., Balanus improvisus vs. Drosophila) and identify conserved domains .
- Transmembrane helix prediction tools (e.g., TMHMM) to map membrane-spanning regions and pore-forming residues, such as conserved tyrosines critical for function .
- Sequence alignment (e.g., CLUSTALW) to highlight conserved regions like the 26-amino acid motif in the C-terminus, which is 70% conserved between arthropods .
Q. How is the evolutionary conservation of the this compound assessed?
Conservation is evaluated through:
- Comparative genomics using orthologous sequences from diverse arthropods (e.g., crustaceans, insects) to infer functional constraints .
- Exon-intron structure analysis to identify splicing patterns and regulatory elements preserved across species .
- Functional assays in heterologous systems (e.g., yeast or cell lines) to test whether conserved residues are essential for ion channel activity .
Advanced Research Questions
Q. What methodologies are suitable for studying functional interactions between the big brain protein and ion channels like SLOWPOKE (SLO)?
Key approaches include:
- Co-immunoprecipitation (Co-IP) to detect physical interactions between big brain and SLO in neuronal extracts .
- Electrophysiological recordings in dysc (big brain homolog) mutants to measure SLO-dependent potassium currents and assess functional interdependence .
- Confocal microscopy to co-localize big brain and SLO in brain neurons, using transgenic flies expressing fluorescently tagged proteins .
Q. How can experimental design address contradictory data on the role of big brain in neurogenesis versus circadian regulation?
To resolve contradictions:
- Tissue-specific knockdown/overexpression (e.g., using GAL4/UAS system) to isolate big brain’s function in distinct neuronal populations .
- High-throughput transcriptomics/proteomics to compare gene/protein expression profiles in big brain mutants across developmental stages (e.g., larvae vs. adults) .
- Behavioral assays (e.g., locomotor activity monitoring) to test whether arrhythmic phenotypes in mutants are secondary to neurodevelopmental defects .
Q. What statistical frameworks are recommended for analyzing tissue-specific expression variability of big brain protein?
Robust approaches include:
- Linear mixed-effects models to account for biological replicates and tissue-specific random effects (e.g., soma vs. cirri expression in B. improvisus) .
- Post-hoc contrasts (e.g., Dunnett’s test) to compare expression levels across salinities or tissues while controlling for multiple comparisons .
- Principal component analysis (PCA) to reduce dimensionality and identify clusters of co-expressed genes/proteins in RNA-seq or proteomics datasets .
Methodological Considerations
Q. How can researchers validate hypotheses about big brain’s role in reactive oxygen species (ROS) modulation under environmental stress?
Validation strategies involve:
- ROS quantification assays (e.g., fluorescent dyes like DCFDA) in irradiated flies to correlate big brain expression with oxidative stress levels .
- CRISPR/Cas9-generated mutants to test whether big brain loss exacerbates radiation-induced defects in oogenesis or larval development .
- Proteomic profiling (e.g., LC-MS/MS) to identify big brain-dependent pathways altered by electromagnetic exposure .
Q. What controls are essential for ensuring reproducibility in co-localization studies of big brain and neurogenic markers?
Critical controls include:
- Isotype-matched antibodies to rule out nonspecific staining in immunohistochemistry .
- Tissue-specific null mutants to confirm signal loss in negative controls .
- Fluorescence resonance energy transfer (FRET) to validate proximity (<10 nm) between big brain and interacting partners .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
